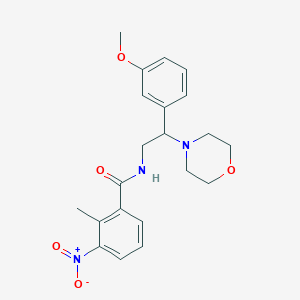

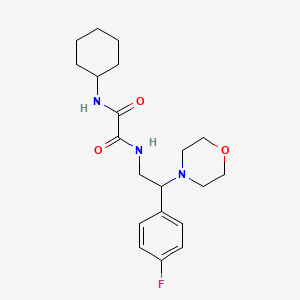

![molecular formula C25H18ClF2N3O2 B2367077 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184985-51-0](/img/structure/B2367077.png)

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidoindolone structure, followed by the introduction of the benzyl and methoxybenzyl groups. The fluorine and chlorine atoms could be introduced using appropriate halogenation reactions .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The pyrimidoindolone group might undergo reactions typical of heterocyclic compounds, while the benzyl and methoxybenzyl groups could participate in reactions typical of aromatic compounds .Aplicaciones Científicas De Investigación

Inhibition of Hepatitis B Virus

Research indicates that compounds similar to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, specifically 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, have been evaluated for their potential as inhibitors of the Hepatitis B virus (HBV). Molecular docking studies and in vitro testing have shown that these substances exhibit nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).

Antitumor Activity

Isatin derivatives, which are structurally related to the chemical , have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Some of these derivatives have shown significant in vitro cytotoxic activities, highlighting the potential application of similar compounds in cancer research (Reddy et al., 2013).

Neuroprotection Studies

Compounds similar to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, particularly those with fluorine substitutions, have been synthesized and explored for their potential in post-stroke neuroprotection. These compounds facilitate serotonin neurotransmission and were considered as antidepressant drug candidates (Anderson et al., 1997).

Antimycobacterial Properties

Further research in the field has led to the synthesis of purine derivatives carrying furyl and methoxybenzyl groups, demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This suggests that structurally related compounds could be explored for their antimycobacterial properties (Braendvang & Gundersen, 2007).

Antiviral Activity Against HIV-1

Another area of research involves compounds with chloro-fluoro substitutions, like 2-chloro-6-fluorobenzyl derivatives, which have been evaluated for their effects in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. These studies indicate potential applications in antiviral therapies, particularly against HIV-1 (Rotili et al., 2014).

Propiedades

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClF2N3O2/c1-33-22-8-3-2-5-15(22)12-30-14-29-23-17-11-16(27)9-10-21(17)31(24(23)25(30)32)13-18-19(26)6-4-7-20(18)28/h2-11,14H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLUJKRTFXLFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClF2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)

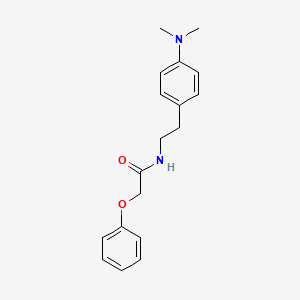

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)